molecular formula C14H16N2O2 B12518307 Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate CAS No. 652998-63-5

Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate

Cat. No.: B12518307
CAS No.: 652998-63-5
M. Wt: 244.29 g/mol
InChI Key: SRCVQDLUVOXWNQ-UHFFFAOYSA-N
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Description

Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a cyano group, and a methyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

CAS No.

652998-63-5

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

methyl 2-(4-cyano-2-pyrrolidin-1-ylphenyl)acetate

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)9-12-5-4-11(10-15)8-13(12)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3

InChI Key

SRCVQDLUVOXWNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C#N)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : Methyl 4-cyano-2-(pyrrolidin-1-yl)benzoate

This compound features a cyano group and a pyrrolidine moiety, which are known to contribute significantly to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0
Bacillus subtilis8.0

These results indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen associated with skin infections and other serious conditions.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against several fungal strains. The MIC values are presented in Table 2.

Fungal StrainMIC (µg/mL)
Candida albicans20.0
Aspergillus niger25.0
Fusarium oxysporum30.0

The data suggest that this compound can inhibit the growth of pathogenic fungi, making it a potential candidate for antifungal drug development.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The results are summarized in Table 3.

Cell LineIC50 (µM)
HeLa15.0
A54912.5
MDA-MB-23118.0

The compound exhibited significant cytotoxicity, particularly against A549 lung cancer cells, indicating its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the cyano group can enhance potency and selectivity against specific targets.

Key Findings from SAR Studies:

  • Pyrrolidine Substituents : Variations in the substituents on the pyrrolidine ring significantly affect antibacterial activity.
  • Cyano Group Positioning : The position of the cyano group relative to other functional groups influences both antibacterial and anticancer activities.
  • Lipophilicity : Increased lipophilicity correlates with improved cell membrane permeability, enhancing overall biological efficacy.

Case Studies

Case Study 1 : A study investigating the effects of this compound on bacterial biofilms showed that the compound reduced biofilm formation by 70% at a concentration of 10 µg/mL , highlighting its potential application in treating biofilm-associated infections.

Case Study 2 : In vivo studies using murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its efficacy as an anticancer agent.

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